molecular formula C4H4N2O2S B127541 3-Amino-4-isothiazolecarboxylic acid CAS No. 920459-08-1

3-Amino-4-isothiazolecarboxylic acid

Cat. No. B127541
CAS RN: 920459-08-1
M. Wt: 144.15 g/mol
InChI Key: UOLLMKJGLPMRAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-isothiazolecarboxylic acid is a chemical compound that is part of the isothiazole group . The isothiazole group is a significant topic in heterocyclic compounds as it is one of the most important building blocks for new materials possessing interesting electronic, mechanical, or biological properties .


Synthesis Analysis

The synthesis of 3-Amino-4-isothiazolecarboxylic acid and its derivatives has been a subject of research . The effect of structure modifications in the carboxylic group of the 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylic acid series of derivatives on their biological activity has been discussed .


Molecular Structure Analysis

The molecular structure of 3-Amino-4-isothiazolecarboxylic acid is represented by the SMILES string O=C(O)C1=CSN=C1N .

Scientific Research Applications

Biochemistry Research

3-Amino-4-isothiazolecarboxylic acid: is utilized in biochemistry research for the synthesis of novel biochemical compounds. Its unique structure allows it to act as a building block for the creation of various biochemicals that can be used to study enzyme reactions, receptor binding, and signal transduction pathways .

Pharmaceutical Development

In pharmaceuticals, this compound finds application in the development of new drugs. Its isothiazole ring is a key feature in many pharmacologically active molecules, contributing to antiviral, anti-inflammatory, and immunotropic actions. Researchers are exploring its derivatives for potential therapeutic agents .

Agricultural Chemistry

Agricultural research leverages 3-Amino-4-isothiazolecarboxylic acid for the development of novel agrochemicals. Its derivatives may serve as precursors for compounds that can act as growth promoters, herbicides, or insecticides, enhancing crop protection and yield .

Material Science

In material science, this compound is investigated for its potential use in creating new materials with desirable electronic and mechanical properties. It could be a precursor for polymers or other materials that require specific molecular architectures for their functionality .

Environmental Studies

Environmental studies utilize 3-Amino-4-isothiazolecarboxylic acid to understand its impact on ecosystems. Its degradation products and interaction with environmental factors are studied to ensure that any use in agriculture or material science does not adversely affect the environment .

Analytical Chemistry

This compound is also important in analytical chemistry, where it may be used as a standard or reagent in chemical analysis. Its well-defined structure and properties make it suitable for use in chromatography, spectroscopy, and other analytical techniques to identify or quantify substances .

Safety and Hazards

The safety data for 3-Amino-4-isothiazolecarboxylic acid indicates that it may cause skin and eye irritation . It is recommended to handle this compound with appropriate safety measures.

Future Directions

The future directions for the study of 3-Amino-4-isothiazolecarboxylic acid and its derivatives could involve further exploration of their synthesis, reactivity, and potential applications, particularly in the field of medicinal chemistry .

properties

IUPAC Name

3-amino-1,2-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2S/c5-3-2(4(7)8)1-9-6-3/h1H,(H2,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLLMKJGLPMRAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NS1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-isothiazolecarboxylic acid

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